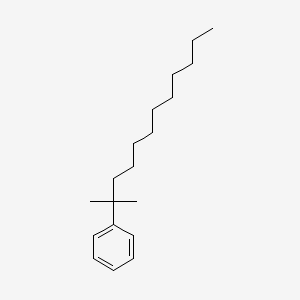
(2-Methyldodecan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldodecan-2-YL)benzene typically involves the alkylation of benzene with 2-methyldodecane. This can be achieved through Friedel-Crafts alkylation, a common method for introducing alkyl groups into aromatic rings. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyldodecan-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(2-Methyldodecan-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyldodecan-2-YL)benzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyldodecane: A similar alkyl derivative without the benzene ring.
Dodecylbenzene: A similar compound with a straight-chain dodecyl group attached to benzene.
2-Methylundecylbenzene: A compound with a shorter alkyl chain compared to (2-Methyldodecan-2-YL)benzene.
Uniqueness
This compound is unique due to the presence of a branched alkyl chain, which can influence its reactivity and physical properties. This branching can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its linear counterparts .
Properties
CAS No. |
184760-72-3 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-methyldodecan-2-ylbenzene |
InChI |
InChI=1S/C19H32/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18/h11-13,15-16H,4-10,14,17H2,1-3H3 |
InChI Key |
QWGKLFWERVJRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
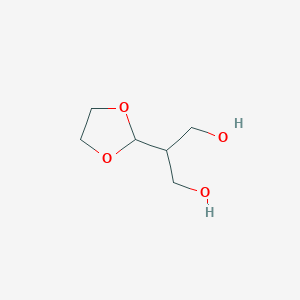
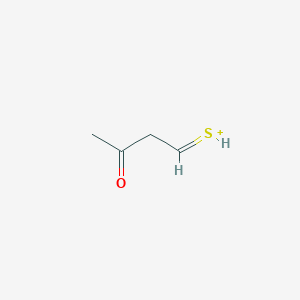
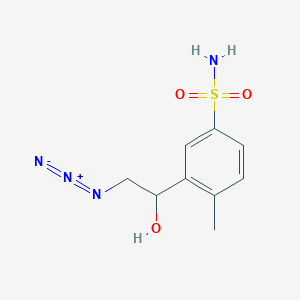
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
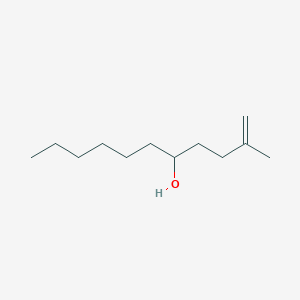
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
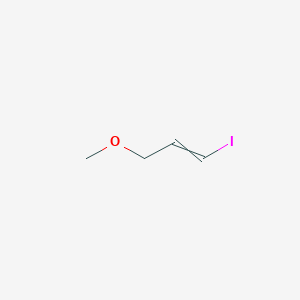
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
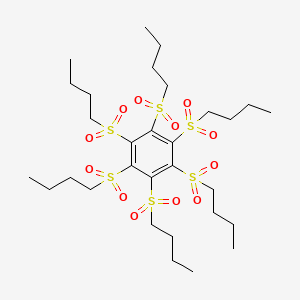
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
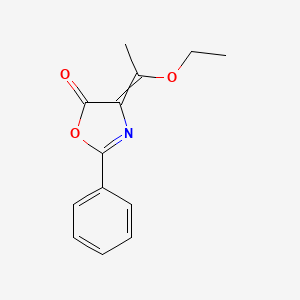
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
